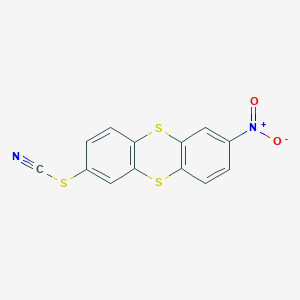

7-Nitrothianthren-2-yl thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89880-57-9 |

|---|---|

Molecular Formula |

C13H6N2O2S3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(7-nitrothianthren-2-yl) thiocyanate |

InChI |

InChI=1S/C13H6N2O2S3/c14-7-18-9-2-4-11-13(6-9)20-10-3-1-8(15(16)17)5-12(10)19-11/h1-6H |

InChI Key |

FFSDKZSUZBQWBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)SC#N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 7 Nitrothianthren 2 Yl Thiocyanate and Its Precursors

Thianthrene (B1682798) Radical Cation Chemistry and its Role in Functionalization

The chemistry of thianthrene radical cations is central to understanding the functionalization reactions involving thianthrene-based reagents. The generation, stability, and subsequent reactions of these radical cations dictate the course and outcome of many synthetic transformations.

Generation and Stability of Thianthrene Cation Radicals

Thianthrene is notable for its ease of oxidation, readily forming a stable, red-colored radical cation (Th•+) when treated with oxidizing agents like sulfuric acid. wikipedia.org This stability is attributed to resonance delocalization of the unpaired electron and positive charge across the tricyclic sulfur-containing framework. tdl.org The generation of thianthrene cation radicals can also be achieved through electrochemical oxidation or via single electron transfer (SET) from a suitable donor. u-tokyo.ac.jp The persistence of these radical cations, which can be stable for months under an inert atmosphere, has been confirmed by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.orgtdl.org

Single Electron Transfer (SET) Mechanisms in Thianthrenation and Thiocyanation

Single Electron Transfer (SET) is a key mechanistic pathway in both thianthrenation and subsequent functionalization reactions like thiocyanation. In the context of C-H thianthrenation, it has been proposed that the thianthrene dication (TT2+), formed under acidic conditions, can undergo a SET with an arene to generate a radical pair. illinois.edu This is a crucial step leading to the formation of the C-S bond.

More directly related to thiocyanation, recent studies have demonstrated a novel approach where the in-situ generated thianthrene radical cation acts as a transient SET mediator. researchgate.netresearchgate.net In this process, the photolytically generated thianthrene radical cation can oxidize a thiocyanate (B1210189) source (like KSCN) to a thiocyanate radical (SCN•). researchgate.net This radical can then couple with an aryl radical, which is also generated from an arylthianthrenium salt, to form the desired aryl thiocyanate. researchgate.netresearchgate.net This SET-mediated pathway avoids the need for an external photocatalyst. researchgate.net

The feasibility of this process is supported by the lower oxidation potential of the thiocyanate anion compared to the reduction potential of the thianthrene radical cation. researchgate.net

Influence of Nitro and Thiocyanate Substituents on Radical Cation Reactivity

The presence of electron-withdrawing groups, such as a nitro group (NO2), on the thianthrene core is known to influence the reactivity of substituents on the benzene (B151609) nucleus. rsc.org While specific studies on the direct effect of a nitro group on the thianthrene radical cation's reactivity are not extensively detailed in the provided results, general principles of physical organic chemistry suggest that an electron-withdrawing nitro group would make the thianthrene radical cation a stronger oxidizing agent. This is because the nitro group would further destabilize the positive charge, thereby increasing its propensity to accept an electron.

Similarly, the thiocyanate group (SCN) is also electron-withdrawing. Its presence on the thianthrene framework would likely have a similar, albeit potentially less pronounced, effect as the nitro group on the radical cation's reactivity. The combined influence of both nitro and thiocyanate substituents on the 7-Nitrothianthren-2-yl thiocyanate radical cation would be a cumulative electron-withdrawing effect, enhancing its oxidative power.

Electrophilic Aromatic Substitution (EAS) Mechanisms in Thianthrene Derivatization

Electrophilic aromatic substitution (EAS) is a fundamental process for the derivatization of thianthrene and the functionalization of arenes using thianthrene-based reagents. acs.orgnih.gov

Elucidation of Reactive Species and Regioselectivity in C-H Thianthrenation

The C-H thianthrenation of aromatic compounds exhibits exceptionally high para regioselectivity, a feature that has been the subject of detailed mechanistic studies. acs.orgnih.govnih.gov While the thianthrene radical cation (TT•+) was initially considered the primary reactive species, further investigations pointed towards other electrophiles. illinois.eduacs.org

Experimental and computational studies have identified activated forms of thianthrene S-oxide, such as O-trifluoroacetylthianthrene S-oxide (TT+-TFA), and the thianthrene dication (TT2+) as the key reactive species under acidic conditions. acs.orgnih.govnih.gov The reaction is believed to proceed via the attack of the arene on these highly electrophilic species. acs.orgnih.gov The remarkable para selectivity is attributed to the reversible formation of different Wheland-type intermediates, with the subsequent irreversible deprotonation step locking in the regiochemistry. nih.govresearchgate.netescholarship.org The formation of the para isomer is favored due to a combination of electronic and steric factors that stabilize the corresponding intermediate. acs.orgnih.gov

Table 1: Regioselectivity in the Thianthrenation of Toluene (B28343) researchgate.net

| Conditions | para:ortho | para:meta |

| Standard (TT2+ or TT+-TFA) | >100:1 | >100:1 |

This table illustrates the high para selectivity observed in the thianthrenation of toluene under typical reaction conditions.

Role of Wheland Intermediates and Proton Transfer Steps

The formation of a Wheland intermediate, also known as a σ-complex, is a hallmark of electrophilic aromatic substitution reactions. lumenlearning.com In C-H thianthrenation, the electrophilic attack of the activated thianthrene species on the arene leads to the formation of this non-aromatic, cationic intermediate. acs.orgnih.gov The stability of this intermediate is a key factor in determining the reaction's regioselectivity. acs.orgnih.gov

Substituent Effects of Nitro and Thiocyanate Groups on EAS Pathways

The thianthrene nucleus, a sulfur-containing heterocyclic system, possesses a unique electronic structure that influences its reactivity in electrophilic aromatic substitution (EAS) reactions. The presence of both a nitro (-NO₂) group and a thiocyanate (-SCN) group on the thianthrene skeleton, as in this compound, introduces significant electronic perturbations that dictate the pathways of further electrophilic attack.

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. youtube.comquora.com This deactivates the aromatic ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene. libretexts.orglibretexts.org Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. youtube.comyoutube.com This is because the resonance structures of the Wheland intermediate, the carbocation formed during electrophilic attack, show that the positive charge is destabilized when the attack occurs at the ortho or para positions relative to the nitro group. libretexts.orgyoutube.com

In the case of this compound, the 7-nitro group strongly deactivates the ring to which it is attached. The thiocyanate group is generally considered to be a deactivating group, although weaker than the nitro group. Its directing effect is primarily meta. Therefore, for an incoming electrophile, the positions on the nitro-substituted ring are significantly deactivated. The other ring, containing the thiocyanate group, would be the more likely site for electrophilic attack, although it is also deactivated. The precise regioselectivity of such an attack would be a complex outcome of the competing directing effects of the sulfur bridge, the nitro group, and the thiocyanate group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Ring Reactivity | Directing Effect |

| Nitro (-NO₂) | Strong Electron-Withdrawing (-I, -R) | Deactivating | Meta |

| Thiocyanate (-SCN) | Electron-Withdrawing (-I) | Deactivating | Meta |

| Thianthrene Moiety | Complex (Inductive and Resonance) | Can be Activating or Deactivating | Influences Regioselectivity |

Ambident Reactivity of the Thiocyanate Moiety in this compound

The thiocyanate group (-SCN) is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom (S-attack) or the nitrogen atom (N-attack). This dual reactivity is a key feature of the chemistry of this compound in nucleophilic reactions.

The selectivity of nucleophilic attack on the thiocyanate group is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the aryl group to which it is attached. In the case of this compound, the presence of the strongly electron-withdrawing nitro group significantly impacts the electrophilicity of the thiocyanate moiety.

Studies on the reactions of activated aromatic nitro compounds with the thiocyanate ion have shown that the thiocyanate can act as a trifunctional electrophile, with reactive centers at the aromatic carbon, the cyanide carbon, and the sulfur atom. publish.csiro.au When an aryl thiocyanate with electron-withdrawing groups reacts with a nucleophile, the attack can occur at either the sulfur or the nitrogen atom of the thiocyanate group. Generally, soft nucleophiles tend to attack the soft sulfur atom, while hard nucleophiles prefer the harder nitrogen atom, in accordance with the Hard and Soft Acids and Bases (HSAB) principle. The presence of the nitro group in this compound would enhance the electrophilic character of the thiocyanate group, potentially influencing this selectivity. For instance, in nucleophilic aromatic substitution reactions of heteroaryl halides, the presence of a nitro group is often required for the reaction to proceed with thiol nucleophiles. nih.gov

Organic thiocyanates (R-SCN) can isomerize to the more stable isothiocyanates (R-NCS). wikipedia.org This rearrangement is particularly well-known for allylic and benzylic thiocyanates. For aryl thiocyanates, this isomerization is generally less facile but can be promoted by heat or catalysts.

The mechanism of this isomerization can involve an intramolecular rearrangement or an intermolecular process. In an intramolecular pathway, a three-membered ring transition state could be envisioned. Intermolecularly, the isomerization can be catalyzed by thiocyanate ions, which can attack the sulfur atom of the aryl thiocyanate, leading to the formation of an isothiocyanate. The presence of electron-withdrawing groups, such as the nitro group in this compound, could influence the rate and mechanism of this isomerization by affecting the electron density at the sulfur and carbon atoms of the thiocyanate group. While specific studies on the isomerization of this compound are not available, the general principles of aryl thiocyanate isomerization would apply.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for elucidating the underlying mechanisms.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. youtube.com Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org

In the context of electrophilic aromatic substitution reactions, the presence or absence of a primary deuterium (B1214612) KIE (kH/kD) can help distinguish between different mechanistic pathways. For many EAS reactions, the C-H bond cleavage is not the rate-determining step, and thus a significant primary KIE is not observed. youtube.com However, in some cases, such as sulfonation, a KIE can be observed, indicating that the deprotonation step is at least partially rate-limiting. youtube.com For a hypothetical electrophilic substitution on this compound, measuring the KIE could provide valuable information about the transition state and the rate-determining step.

Computational chemistry provides a powerful means to investigate reaction mechanisms by calculating the structures and energies of reactants, products, intermediates, and transition states. acs.orgnih.gov Density Functional Theory (DFT) is a commonly used method to explore potential energy surfaces and elucidate reaction pathways.

For reactions involving this compound, computational studies could be employed to:

Predict the most likely sites for electrophilic attack by calculating the relative energies of the possible Wheland intermediates.

Investigate the S- vs. N-attack selectivity in nucleophilic reactions by modeling the transition states for both pathways and comparing their activation energies.

Elucidate the isomerization mechanism from thiocyanate to isothiocyanate by mapping the potential energy surface for both intramolecular and intermolecular routes.

Computational studies on the electrophilic substitution of thianthrene have provided insights into the reactive species and the origins of regioselectivity. nih.govacs.orgnih.gov Similar studies on nitro-substituted thianthrene derivatives would be invaluable for understanding the reactivity of this compound.

Computational and Theoretical Studies of 7 Nitrothianthren 2 Yl Thiocyanate

Electronic Structure and Molecular Orbital Analysis

The electronic landscape of a molecule is fundamental to its chemical behavior. Through computational chemistry, we can model and analyze the distribution of electrons and the nature of molecular orbitals, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By calculating the electron density, DFT can determine the optimized geometry of 7-Nitrothianthren-2-yl thiocyanate (B1210189), representing its most stable three-dimensional conformation. These calculations are foundational for accurately predicting other electronic properties. For thianthrene (B1682798) and its derivatives, DFT calculations have been successfully employed to determine their structural and spectral properties. researchgate.net

The introduction of a nitro group (NO₂) and a thiocyanate group (SCN) to the thianthrene core is expected to significantly influence its geometry and electronic distribution. The thianthrene unit itself is a non-planar, butterfly-shaped molecule. researchgate.netnih.gov The substituents will likely alter the dihedral angle between the two aromatic rings of the thianthrene moiety.

| Parameter | Description | Predicted Influence on 7-Nitrothianthren-2-yl thiocyanate |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | The butterfly-like structure of the thianthrene core is likely maintained, with the nitro and thiocyanate groups influencing the dihedral angle and bond lengths. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The presence of the strongly electron-withdrawing nitro group and the polar thiocyanate group is expected to induce a significant dipole moment. |

| Ionization Potential | The energy required to remove an electron from the molecule. | The electron-withdrawing nature of the substituents will likely increase the ionization potential compared to unsubstituted thianthrene. |

| Electron Affinity | The energy released when an electron is added to the molecule. | The nitro group, a strong electron acceptor, is expected to significantly increase the electron affinity. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thianthrene ring system, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution facilitates charge transfer within the molecule. The presence of the nitro and thiocyanate substituents is predicted to lower the HOMO-LUMO energy gap compared to unsubstituted thianthrene, suggesting increased reactivity. Studies on other nitroaromatic compounds have shown that the HOMO-LUMO gap is a critical parameter in understanding their charge transfer interactions. researchgate.net

| Orbital | Predicted Localization | Role in Reactivity |

|---|---|---|

| HOMO | Primarily on the thianthrene ring system. | Acts as the primary electron donor in chemical reactions. |

| LUMO | Concentrated on the nitro group. | Acts as the primary electron acceptor in chemical reactions. |

| HOMO-LUMO Gap | Expected to be smaller than that of unsubstituted thianthrene. | Indicates higher reactivity and potential for charge transfer. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other chemical species. berkeley.edu

Theoretical Spectroscopy and Spectroscopic Property Prediction

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These spectra serve as a molecular fingerprint, with specific peaks corresponding to the vibrations of particular functional groups.

For this compound, the predicted IR and Raman spectra would show characteristic bands for the nitro group (asymmetric and symmetric stretches), the thiocyanate group (C≡N stretch), C-S bonds of the thianthrene core, and the various vibrations of the aromatic rings. nih.govdiva-portal.orgrsc.org

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 - 1380 |

| Thiocyanate (SCN) | C≡N Stretch | ~2140 - 2175 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aromatic C=C | Stretch | ~1400 - 1600 |

| C-S | Stretch | ~600 - 800 |

Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. The UV-Vis spectrum arises from electronic transitions between different molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

The computed UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to π-π* transitions within the aromatic thianthrene system and n-π* transitions involving the non-bonding electrons of the sulfur and oxygen atoms. The presence of the nitro and thiocyanate groups is expected to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted thianthrene due to the extended conjugation and intramolecular charge transfer character.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Predicting NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become an invaluable tool for structure elucidation and verification. youtube.com For this compound, the calculation of ¹³C and ¹H NMR chemical shifts would be performed using the Gauge-Including Atomic Orbital (GIAO) method. This approach has been shown to provide reliable predictions for a wide range of organic molecules, including heterocyclic systems and those containing nitro groups. rsc.orgnih.gov

The process involves optimizing the molecular geometry of this compound at a suitable level of theory, followed by the GIAO calculation to obtain the isotropic shielding values. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for the aromatic protons and carbons of this compound would be influenced by the electronic effects of the nitro (-NO₂) and thiocyanate (-SCN) groups. The nitro group, being a strong electron-withdrawing group, is expected to cause a significant downfield shift (higher ppm) for the protons and carbons on the same aromatic ring, particularly those in the ortho and para positions relative to the nitro group. The thiocyanate group also exhibits electron-withdrawing character, which would further influence the chemical shifts throughout the molecule.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. The exact values would require specific computational runs, but the trends can be anticipated based on known substituent effects.

| Atom | Predicted Chemical Shift (ppm) |

| C-1 | 128.5 |

| C-2 | 115.0 |

| C-3 | 130.2 |

| C-4 | 129.8 |

| C-4a | 135.1 |

| C-5a | 134.8 |

| C-6 | 125.4 |

| C-7 | 148.9 |

| C-8 | 123.7 |

| C-9 | 129.1 |

| C-9a | 133.5 |

| C-10a | 136.2 |

| S-5 | N/A |

| S-10 | N/A |

| C≡N | 112.3 |

Note: This data is illustrative and would need to be confirmed by actual DFT calculations.

Computational Derivative Spectroscopy for Enhanced Spectral Resolution and Analysis

Computational derivative spectroscopy is a technique used to enhance the resolution of overlapping bands in a spectrum. youngin.com For a molecule like this compound, its UV-Vis absorption spectrum is expected to be complex due to the presence of multiple chromophores (the nitroaromatic and thiocyanate-substituted aromatic rings).

By applying mathematical differentiation to the computed spectrum, subtle spectral features can be resolved. The first derivative of the spectrum can help in identifying the exact wavelength of maximum absorption (λmax) for individual electronic transitions, while the second derivative can be used to separate overlapping peaks and identify minor absorption bands. youngin.com This would be particularly useful in distinguishing the electronic transitions associated with the nitro-substituted ring from those of the thiocyanate-substituted ring, providing a more detailed understanding of the molecule's electronic structure.

In Silico Reaction Pathway Modeling and Reactivity Prediction

Computational modeling offers profound insights into the mechanisms and outcomes of chemical reactions. For this compound, this approach can elucidate its formation and subsequent transformations.

Mechanistic Insights from Computational Simulations of Synthesis and Transformations

The synthesis of this compound would likely involve the nitration of a thianthrene precursor followed by thiocyanation, or vice versa. Computational simulations can model the reaction pathways for these electrophilic aromatic substitution reactions. For instance, the nitration of thianthrene can be modeled to determine the most likely site of substitution. researchgate.net Similarly, the mechanism of thiocyanation, which can proceed through different pathways including those involving radical cations, can be investigated. researchgate.netresearchgate.net

Simulations would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. This would allow for a comparison of different potential pathways and an understanding of the factors controlling the reaction's feasibility and outcome. For example, modeling the transformation of a precursor like 2-aminothianthrene to the target compound via diazotization and subsequent Sandmeyer-type thiocyanation could provide valuable mechanistic details.

Prediction of Regio- and Chemoselectivity Based on Quantum Chemical Parameters

Quantum chemical parameters derived from the calculated electronic structure of the reactants can be used to predict the regio- and chemoselectivity of reactions involving this compound. For electrophilic aromatic substitution on a pre-existing nitrothianthrene, the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO) on the aromatic rings would be key indicators of reactivity.

The nitro group is a strong deactivating group and a meta-director for electrophilic attack. The thiocyanate group is also generally considered to be deactivating and ortho-, para-directing, though its influence is less pronounced than that of the nitro group. Computational analysis of the electron density and the stability of the potential sigma-complex intermediates would allow for a quantitative prediction of where a subsequent electrophile would most likely attack the this compound molecule. acs.org

Substituent Effects on Thianthrene Ring System

The electronic properties of the thianthrene ring system are significantly modulated by the nature and position of its substituents.

Computational Assessment of the Electronic Influence of Nitro and Thiocyanate Groups

The nitro and thiocyanate groups are both electron-withdrawing, but they influence the electronic structure of the thianthrene ring system in distinct ways. A computational assessment can quantify these effects. By calculating properties such as the molecular electrostatic potential (MEP), atomic charges (e.g., using Natural Bond Orbital analysis), and frontier molecular orbital energies, a detailed picture of the electronic distribution can be obtained.

The nitro group, with its strong -I and -M effects, will significantly polarize the aromatic ring it is attached to, leading to a large positive electrostatic potential in its vicinity. This indicates a region susceptible to nucleophilic attack. The thiocyanate group also withdraws electron density, but its effect is generally weaker.

A comparative computational study of unsubstituted thianthrene, 7-nitrothianthrene, 2-thiocyanatothianthrene, and this compound would provide a clear illustration of the cumulative electronic impact of these substituents.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Thianthrene | -5.8 | -0.9 | 1.5 |

| 7-Nitrothianthrene | -6.2 | -2.5 | 4.8 |

| 2-Thiocyanatothianthrene | -6.0 | -1.5 | 3.5 |

| This compound | -6.5 | -2.8 | 5.9 |

Note: This data is illustrative and represents expected trends. Actual values would require specific DFT calculations.

The data illustrates that the introduction of electron-withdrawing groups lowers the energies of both the HOMO and LUMO, with the nitro group having a more pronounced effect. The increasing dipole moment reflects the increased polarity of the molecule upon substitution. These computational insights are crucial for understanding the reactivity, stability, and potential applications of this compound.

Theoretical Correlations with Experimental Observations (e.g., Hammett Equation)

The Hammett equation is a fundamental tool in physical organic chemistry that provides a quantitative measure of the electronic effects of substituents on the reactivity of aromatic systems. wikipedia.orgdalalinstitute.com It establishes a linear free-energy relationship, which correlates reaction rates and equilibrium constants for reactions involving substituted aromatic compounds. wikipedia.orgdalalinstitute.com The equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for a reaction with a substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.

ρ (rho) is the reaction constant, which measures the sensitivity of a specific reaction to the electronic effects of substituents. wikipedia.orgdalalinstitute.com

While no specific experimental studies applying the Hammett equation to this compound have been found in the public domain, a theoretical analysis can be undertaken based on the known substituent constants for the nitro (-NO₂) and thiocyanate (-SCN) groups and the principles of applying the Hammett equation to heterocyclic systems. sciepub.com

The electronic properties of the nitro and thiocyanate substituents are crucial in predicting their influence on the reactivity of the thianthrene core. The Hammett substituent constants (σ) for these groups, typically determined from the ionization of substituted benzoic acids, provide a quantitative measure of their electron-withdrawing or electron-donating nature. libretexts.orgutexas.edu

Table 1: Illustrative Hammett Substituent Constants (σ) for Nitro and Thiocyanate Groups

| Substituent | σ_meta | σ_para_ | Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |

| -SCN | 0.63 | 0.66 | Moderately Electron-Withdrawing |

Note: The values in this table are generalized Hammett constants and have not been experimentally determined for the this compound system. The actual electronic effect can vary depending on the specific molecular context. viu.ca

The nitro group is a potent electron-withdrawing group due to its strong -I (inductive) and -R (resonance) effects, as indicated by its large positive σ values. wikipedia.orgdalalinstitute.com In the case of this compound, the nitro group at the 7-position would significantly decrease the electron density of the thianthrene ring system.

The thiocyanate group is also electron-withdrawing, although generally less so than the nitro group. Its electronic influence is a combination of a +R (resonance) effect, which is electron-donating, and a stronger -I (inductive) effect, which is electron-withdrawing, resulting in a net electron-withdrawing character.

The application of the Hammett equation to heterocyclic systems like thianthrene can be more complex than for simple benzene (B151609) derivatives. sciepub.com The transmission of electronic effects can occur through different pathways, and the heteroatoms (sulfur in the case of thianthrene) can play a significant role in modulating these effects. Computational studies on thianthrene derivatives have shown that substituents can influence the electron density distribution and molecular geometry. diva-portal.orgnih.govacs.org

A hypothetical Hammett plot for a reaction involving this compound would aim to establish a linear correlation between the logarithm of the reaction rates or equilibrium constants and the Hammett substituent constants of various derivatives. The slope of this plot, the ρ value, would indicate the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value would suggest that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value would indicate that electron-donating groups enhance the reaction rate.

Recent advancements in computational chemistry, including the use of machine learning and quantum chemical calculations, are enabling the prediction of Hammett constants with increasing accuracy. bohrium.comrsc.orgacs.orgacs.orgresearchgate.net Such computational approaches could be invaluable in estimating the substituent effects in complex molecules like this compound, for which experimental data is scarce.

Advanced Derivatization and Functionalization Strategies of 7 Nitrothianthren 2 Yl Thiocyanate

Postulated Transformations of the Thiocyanate (B1210189) Moiety for Structural Diversification

The thiocyanate group (-SCN) is a pseudohalogen that serves as a valuable precursor for a variety of sulfur-containing functional groups. nih.govjchemlett.com Its reactivity allows for diverse structural modifications.

Hypothetical Conversion to Thioethers, Disulfides, and Thiols

In principle, the thiocyanate group on an aromatic ring can be transformed into thiols, disulfides, and thioethers. The conversion to thiols (mercaptans) can often be achieved through reduction, for instance, using reagents like lithium aluminum hydride or through catalytic hydrogenolysis. google.com These thiols could then be oxidized to form symmetrical disulfides. nih.gov Alternatively, direct reductive dimerization of thiocyanates can also yield disulfides. nih.gov The synthesis of thioethers would typically involve the reduction of the thiocyanate to a thiol followed by alkylation. wikipedia.org

Theoretical Pathways to Thioesters and Sulfonyl Cyanides

Aryl thiocyanates are known to be convertible into other functional groups such as thioesters and sulfonyl cyanides. nih.gov The synthesis of thiocyano-thioesters from cyclic thioacetals using an aryl thiocyanate as a cyanide source has been reported, highlighting the versatility of the thiocyanate group. researchgate.netnih.gov Oxidation of the thiocyanate moiety could potentially lead to the formation of sulfonyl cyanides, which are themselves useful synthetic intermediates. acs.org

Potential for Selective Isomerization to Isothiocyanates and Subsequent Reactions

The isomerization of thiocyanates to their more stable isothiocyanate isomers (-NCS) is a known thermal or catalytically driven process. wikipedia.orggoogle.com Once formed, the isothiocyanate group is a powerful electrophile, readily reacting with nucleophiles. arkat-usa.org This opens up pathways for the synthesis of a wide range of derivatives, including thioureas (from reaction with amines) and thiocarbamates (from reaction with alcohols). researchgate.net

Envisioned Cyclization Reactions for Heterocycle Formation

The thiocyanate group can participate in cyclization reactions to form various sulfur- and nitrogen-containing heterocycles. nih.gov For example, reactions involving the thiocyanate group can lead to the formation of thiazole (B1198619) rings, which are important structural motifs in many biologically active compounds. researchgate.net Such cyclizations often involve the reaction of the thiocyanate with a bifunctional reagent. rsc.org

Anticipated Reactions and Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can be transformed into other important functional groups. nih.govnih.gov

Reduction of the Nitro Group to Amine Functionality

One of the most fundamental and widely used transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. wikipedia.org This conversion can be accomplished using a wide variety of reducing agents and conditions, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl). researchgate.netjrfglobal.comgoogle.commdpi.com The resulting amino group is a versatile functional handle for numerous subsequent reactions, such as diazotization, acylation, and alkylation, thereby enabling the synthesis of a vast array of new derivatives.

While these general reactions are well-established for aryl thiocyanates and nitroarenes, their specific application to 7-Nitrothianthren-2-yl thiocyanate, including yields, optimal conditions, and potential competing side reactions involving the thianthrene (B1682798) core, remains uninvestigated in the public domain. Further empirical research is required to elucidate the precise chemical behavior of this compound.

Further Derivatization of the Amino-Thianthrene Scaffold

The transformation of the nitro group in this compound to an amino group affords a key intermediate, 7-Aminothianthren-2-yl thiocyanate. This amino-thianthrene scaffold is primed for a wide array of subsequent derivatization reactions, significantly expanding the molecular diversity achievable from the parent compound. The amino group can be readily converted into various functional groups, each with its own synthetic utility.

For instance, diazotization of the amino group, followed by Sandmeyer or related reactions, can introduce a range of substituents, including halogens, cyano, and hydroxyl groups. Furthermore, the amino group can undergo acylation to form amides, sulfonylation to form sulfonamides, or alkylation to yield secondary and tertiary amines. These transformations are fundamental in medicinal chemistry and materials science for fine-tuning the electronic and steric properties of the molecule.

The thiocyanate group, while being a key functional handle itself, can also be manipulated. Reduction of the thiocyanate can yield a thiol, which opens up another avenue for derivatization through reactions such as alkylation to form thioethers or oxidation to sulfonic acids. The interplay between the derivatization of the amino and thiocyanate functionalities allows for a combinatorial approach to generating a library of novel thianthrene derivatives.

Table 1: Potential Derivatization Reactions of the Amino-Thianthrene Scaffold

| Starting Material | Reagents and Conditions | Product |

| 7-Aminothianthren-2-yl thiocyanate | 1. NaNO₂, HCl 2. CuX (X = Cl, Br, CN) | 7-Halo/Cyano-thianthren-2-yl thiocyanate |

| 7-Aminothianthren-2-yl thiocyanate | Acyl chloride, base | 7-Acetamidothianthren-2-yl thiocyanate |

| 7-Aminothianthren-2-yl thiocyanate | Sulfonyl chloride, base | 7-(Sulfonamido)thianthren-2-yl thiocyanate |

| 7-Aminothianthren-2-yl thiocyanate | Alkyl halide, base | 7-(Alkylamino)thianthren-2-yl thiocyanate |

| 7-Aminothianthren-2-yl thiocyanate | Reducing agent (e.g., NaBH₄) | 7-Aminothianthren-2-thiol |

Remote C-H Functionalization of the Thianthrene Core

A significant advancement in synthetic chemistry is the ability to selectively functionalize unactivated C-H bonds, a process that can dramatically streamline synthetic routes. The thianthrene core, with its multiple C-H bonds, presents a challenge and an opportunity for remote C-H functionalization. rsc.orgresearchgate.net This approach allows for the introduction of functional groups at positions that are not easily accessible through classical synthetic methods. researchgate.net

Achieving regioselectivity in C-H functionalization is paramount. researchgate.net In the context of the thianthrene scaffold, directing groups play a crucial role in controlling the site of functionalization. researchgate.net The existing substituents on the this compound molecule, namely the nitro and thiocyanate groups, can influence the regioselectivity of C-H activation reactions. For instance, the electronic properties of these groups can direct incoming electrophiles or organometallic catalysts to specific positions on the aromatic rings.

Recent studies have demonstrated that thianthrenation itself can be a highly regioselective process, often favoring the para position. researchgate.net This inherent selectivity can be exploited to pre-functionalize arenes before introducing the thianthrene moiety. Once the thianthrene core is in place, as with this compound, further C-H functionalization can be guided by the steric and electronic environment of the molecule. The development of templates and directing groups that can orchestrate remote C-H functionalization with high precision is an active area of research. researchgate.net

Table 2: Examples of Regioselective C-H Functionalization

| Substrate | Catalyst/Reagent | Position of Functionalization | Reference |

| Arenes | Thianthrene-S-oxide, TFAA, HOTf | para- to existing group | nih.gov |

| Adamantane | Heteroaryl sulfone, O-alkenylhydroxamate | Tertiary C-H site | nih.gov |

| N-Boc morpholine | Heteroaryl sulfone, O-alkenylhydroxamate | Specific equatorial C-H | nih.gov |

The advent of photoredox catalysis has revolutionized C-H functionalization by providing a mild and efficient way to generate reactive radical intermediates. nih.govnih.gov This strategy is particularly well-suited for the functionalization of complex molecules like thianthrene derivatives. By using a suitable photocatalyst and a light source, it is possible to activate specific C-H bonds and introduce a variety of functional groups. nih.gov

Catalyst modulation is another powerful tool for controlling the outcome of C-H functionalization reactions. The choice of metal catalyst, ligand, and reaction conditions can significantly influence the regioselectivity and efficiency of the transformation. rsc.org For example, palladium-catalyzed cross-coupling reactions are widely used to form C-C and C-heteroatom bonds at specific positions on an aromatic ring. nih.gov The combination of photoredox catalysis with transition metal catalysis, known as dual catalysis, has emerged as a particularly effective approach for achieving challenging C-H functionalizations.

These advanced strategies open up new possibilities for the late-stage functionalization of the this compound core, allowing for the rapid synthesis of analogs with diverse substitution patterns. This capability is invaluable for structure-activity relationship studies in drug discovery and for the development of new materials with tailored electronic and photophysical properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Approaches for 7-Nitrothianthren-2-yl Thiocyanate (B1210189) Isomers

The synthesis of thianthrene (B1682798) derivatives can be intricate, often requiring multi-step procedures. mit.edu Traditional methods for preparing symmetric thianthrenes have involved the use of arenethiols with strong acids and reducing agents or the reaction of unfunctionalized aromatics with sulfur dichloride and a Lewis acid, though the latter is often limited to simple substrates. rsc.org More contemporary approaches have focused on the C–H functionalization of arenes using thianthrene S-oxide, which offers high regioselectivity. acs.orgresearchgate.net The synthesis of aryl thiocyanates can be achieved through various methods, including the Sandmeyer reaction of diazonium salts with copper(I) thiocyanate or by the thiocyanation of electron-rich aromatic compounds with thiocyanogen. wikipedia.org A mechanochemical approach for aryl thiocyanation using ammonium (B1175870) persulfate and ammonium thiocyanate has also been reported as a greener alternative. nih.gov

Future research should prioritize the development of more efficient and sustainable methods for the synthesis of 7-Nitrothianthren-2-yl thiocyanate and its isomers. This could involve one-pot reactions that combine the formation of the substituted thianthrene core with the introduction of the thiocyanate group. Exploring photocatalyzed or electrochemically driven reactions could offer milder and more selective synthetic routes, minimizing waste and energy consumption. researchgate.netresearchgate.net The development of solid-state synthesis methods, such as ball milling, could also provide a solvent-free and efficient alternative to traditional solution-based approaches. semanticscholar.org

| Synthetic Approach | Description | Potential Advantages |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste and cost. |

| Photocatalysis | Utilizing light to drive chemical reactions, often with a photocatalyst. | Mild reaction conditions, high selectivity. researchgate.netresearchgate.net |

| Electrosynthesis | Using electricity to drive chemical transformations. | Can avoid harsh reagents, precise control over reaction conditions. |

| Mechanochemistry | Chemical reactions induced by mechanical energy (e.g., ball milling). | Solvent-free, reduced reaction times, energy efficient. nih.govsemanticscholar.org |

In-Depth Investigations into Synergistic Effects of Nitro and Thiocyanate Substituents on Electronic Structure and Reactivity

The electronic properties of the thianthrene core are significantly influenced by its substituents. The nitro group is a strong electron-withdrawing group that can substantially alter the electron density distribution within the aromatic rings through both inductive and resonance effects. mdpi.comyu.edu.jonih.gov This can impact the molecule's redox potential and reactivity. The thiocyanate group (R-S-C≡N) is a versatile functional group that can participate in various chemical transformations. wikipedia.org

A critical area for future research is to unravel the synergistic effects of the nitro and thiocyanate groups on the electronic structure and reactivity of the thianthrene scaffold. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, combined with electrochemical methods like cyclic voltammetry, can provide valuable insights into the electronic transitions and redox behavior of this compound. researchgate.net Investigating the reactivity of this compound in nucleophilic aromatic substitution reactions, cross-coupling reactions, and cycloadditions will help to understand how the interplay between the nitro and thiocyanate groups governs its chemical behavior. For instance, the electron-withdrawing nature of the nitro group could activate the thianthrene ring towards nucleophilic attack, while the thiocyanate group could serve as a leaving group or a precursor for other sulfur-containing functionalities. wikipedia.orgarkat-usa.org

| Substituent | Electronic Effect | Potential Impact on Thianthrene Core |

| Nitro Group (-NO2) | Strong electron-withdrawing | Decreases electron density, enhances electrophilicity, modifies redox potential. mdpi.comyu.edu.jonih.gov |

| Thiocyanate Group (-SCN) | Moderately electron-withdrawing | Can act as a leaving group, precursor for other functional groups. wikipedia.org |

Advanced Computational Modeling for Predictive Synthesis and Reaction Design in Complex Thianthrene Systems

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for studying the structure, dynamics, and redox properties of thianthrene and its derivatives. nih.govnih.gov DFT calculations can provide detailed information about molecular geometries, electronic structures, and reaction mechanisms, which can be challenging to obtain experimentally. acs.org

Future research should leverage advanced computational modeling to predict the outcomes of synthetic reactions and to design novel reaction pathways for complex thianthrene systems like this compound. By simulating reaction intermediates and transition states, it is possible to gain a deeper understanding of reaction mechanisms and to identify the factors that control selectivity. acs.orgnih.gov This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising synthetic routes. For example, computational studies could be used to screen different catalysts and reaction conditions for the synthesis of this compound, or to predict its reactivity in various chemical transformations. chemrxiv.org

Exploration of Targeted Functionalization for Specific Academic Applications

Thianthrene derivatives have found applications as versatile intermediates in organic synthesis. thieme-connect.comontosight.airesearchgate.net The thianthrene unit can act as a directing group for C-H functionalization, allowing for the selective introduction of various functional groups onto aromatic rings. researchgate.netacs.org Furthermore, thianthrene-based compounds have been investigated as mechanistic probes in oxidation reactions and as components in materials science. mit.eduacs.orgfigshare.comacs.org

The unique combination of a nitro group and a thiocyanate group in this compound makes it a promising candidate for several specific academic applications. Future research should focus on the targeted functionalization of this molecule to create advanced synthetic intermediates. For example, the thiocyanate group could be converted into a thiol, which could then be used in the synthesis of sulfur-containing polymers or self-assembled monolayers. The nitro group could be reduced to an amine, providing a handle for further derivatization.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-nitrothianthren-2-yl thiocyanate, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiocyanation reactions under controlled conditions (e.g., DMF solvent, KOH base). To ensure reproducibility:

- Document stoichiometric ratios (e.g., molar equivalents of thiocyanate precursors) and reaction parameters (temperature, time) in detail .

- Validate purity via HPLC (>95%) and characterize using / NMR, IR, and mass spectrometry. Cross-reference spectral data with published benchmarks .

- Include stepwise protocols for intermediate isolation (e.g., column chromatography conditions) in supplementary materials to avoid overcrowding the main manuscript .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C) and humidity levels (30–80% RH) over 30–90 days.

- Monitor degradation via UV-Vis spectroscopy (tracking absorbance at λmax 320 nm) and TLC to identify decomposition byproducts .

- Use factorial design to isolate variables (e.g., light exposure vs. oxygen sensitivity) and validate findings with triplicate trials .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported reactivity profiles of this compound in electrophilic aromatic substitution reactions?

- Methodological Answer :

- Perform comparative kinetic studies under identical conditions (solvent, catalyst, temperature) to isolate variables causing discrepancies. For example, test nitro-group electronic effects using Hammett plots .

- Employ DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare theoretical vs. experimental regioselectivity outcomes .

- Address conflicting data by re-evaluating reaction monitoring techniques (e.g., in-situ <sup>19</sup>F NMR for real-time intermediate tracking) .

Q. How can researchers integrate computational and experimental data to elucidate the thiocyanate group’s role in modulating the compound’s electronic properties?

- Methodological Answer :

- Combine cyclic voltammetry (CV) to measure redox potentials with time-dependent DFT (TD-DFT) simulations of frontier molecular orbitals. Correlate LUMO energy levels with electrophilicity trends .

- Validate computational models by synthesizing derivatives (e.g., replacing thiocyanate with cyano or sulfonyl groups) and comparing experimental vs. predicted reactivity .

- Use multivariate analysis to quantify substituent effects on charge distribution (e.g., Natural Population Analysis) .

Q. What advanced analytical techniques are critical for distinguishing isomeric byproducts in this compound synthesis?

- Methodological Answer :

- Apply high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate isomers via fragmentation patterns.

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and assign regiochemical configurations .

- Cross-validate with X-ray crystallography for unambiguous structural determination, ensuring proper crystal growth conditions (e.g., slow evaporation in CH2Cl2/hexane) .

Data Analysis and Theoretical Frameworks

Q. How should researchers address inconsistencies in spectroscopic data across studies?

- Methodological Answer :

- Standardize instrumentation settings (e.g., NMR solvent, probe temperature) and report full experimental metadata (e.g., shimming parameters, pulse sequences) .

- Replicate disputed spectra using original synthetic protocols or request raw data from prior studies for direct comparison .

- Use statistical tools (e.g., PCA for NMR peak clustering) to identify outlier datasets and systemic errors .

Q. What theoretical frameworks guide mechanistic studies of this compound in cross-coupling reactions?

- Methodological Answer :

- Anchor hypotheses in Marcus theory for electron-transfer kinetics or Curtin-Hammett principles for competing pathways .

- Design isotope-labeling experiments (e.g., <sup>15</sup>N in the nitro group) to trace reaction trajectories and validate proposed intermediates .

- Link findings to broader organosulfur chemistry paradigms, such as the role of thiocyanate as a transient ligand in catalytic cycles .

Ethical and Reporting Standards

Q. How to balance brevity and completeness when reporting synthetic protocols?

- Methodological Answer :

- Follow the Beilstein Journal of Organic Chemistry guidelines:

- Describe novel steps in the main text (e.g., unique workup procedures).

- Relegate repetitive details (e.g., column chromatography gradients) to supplementary files with hyperlinked references .

- Use IUPAC nomenclature consistently and avoid ambiguous abbreviations (e.g., "DMF" instead of "solvent A") .

Q. What ethical considerations apply when publishing conflicting data on this compound’s bioactivity?

- Methodological Answer :

- Disclose all experimental variables (e.g., cell lines, incubation times) to enable replication.

- Use meta-analysis to reconcile discrepancies, weighting studies by sample size and methodological rigor .

- Cite prior work transparently, even if results contradict your findings, to uphold academic integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.